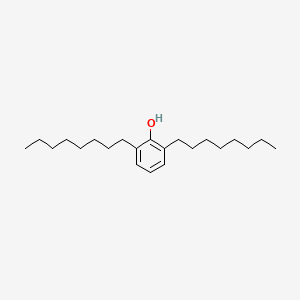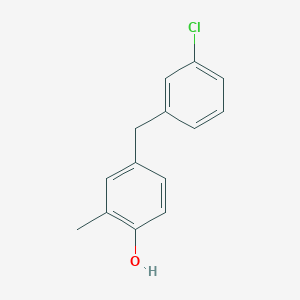
4-(3-Chlorobenzyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorobenzyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorobenzyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
4-(3-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorobenzyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzyl group can enhance its binding affinity to certain molecular targets, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chlorobenzyl)phenol: Similar structure but lacks the methyl group at the ortho position.
2-Methyl-4-(3-chlorophenyl)phenol: Similar structure but with the chlorophenyl group instead of chlorobenzyl.
4-(3-Chlorobenzyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(3-Chlorobenzyl)-2-methylphenol is unique due to the combination of the chlorobenzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect its interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
6279-20-5 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-7-12(5-6-14(10)16)8-11-3-2-4-13(15)9-11/h2-7,9,16H,8H2,1H3 |
Clé InChI |
RIKNZPUIDLOLRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


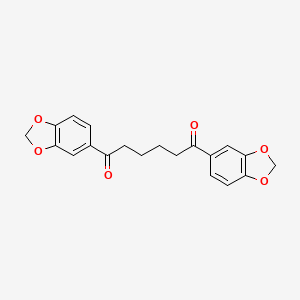
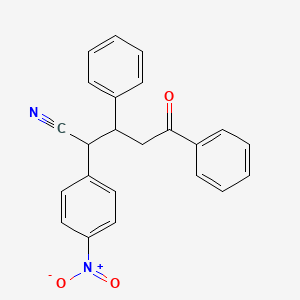
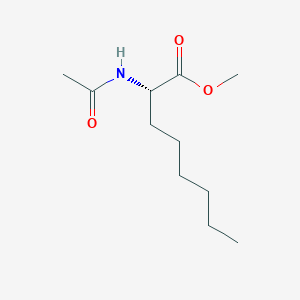



![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
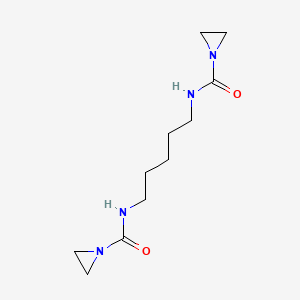

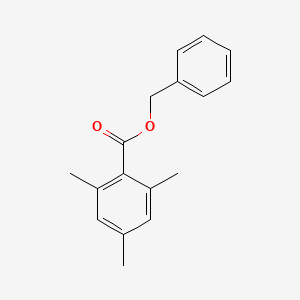
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)

